molecular formula C21H15N3O2 B1605094 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine CAS No. 3271-22-5

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine

Cat. No. B1605094
CAS RN: 3271-22-5
M. Wt: 341.4 g/mol
InChI Key: FYGHRTSDRSCANY-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine (DMPT) is a fluorescent dye that has been widely used in scientific research due to its unique properties. DMPT belongs to the class of pyrene-based dyes, which are known for their high sensitivity and selectivity towards biomolecules such as nucleic acids and proteins.

Scientific Research Applications

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been widely used in various scientific research applications such as:
1. DNA and RNA detection: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been used as a fluorescent probe for the detection of DNA and RNA in various biological samples. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has a high sensitivity towards nucleic acids and can detect even small quantities of DNA and RNA.
2. Protein detection: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has also been used as a fluorescent probe for the detection of proteins in biological samples. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively bind to proteins and emit fluorescence, which can be detected using various instruments.
3. Cell imaging: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been used for live cell imaging due to its high sensitivity and low cytotoxicity. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively stain the nucleus and cytoplasm of cells, which can be visualized using fluorescence microscopy.

Mechanism Of Action

The mechanism of action of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine involves the interaction of the dye with biomolecules such as nucleic acids and proteins. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively bind to these biomolecules and emit fluorescence, which can be detected using various instruments. The binding of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine to biomolecules is based on the principle of intercalation, which involves the insertion of the dye molecule between the base pairs of DNA and RNA.
Biochemical and Physiological Effects:
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been shown to have low cytotoxicity and does not affect the viability of cells. However, prolonged exposure to high concentrations of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine may cause cell death. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has also been shown to have low mutagenicity and genotoxicity, which makes it safe for use in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in lab experiments are:
1. High sensitivity and selectivity towards biomolecules such as nucleic acids and proteins.
2. Low cytotoxicity and mutagenicity.
3. Can be used for live cell imaging.
The limitations of using 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in lab experiments are:
1. The synthesis method is complex and time-consuming.
2. The yield of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine obtained from the synthesis method is low.
3. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine is sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in scientific research, such as:
1. Development of new synthesis methods to increase the yield of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine.
2. Modification of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine to improve its stability and sensitivity.
3. Use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in the development of new diagnostic tools for the detection of various diseases.
4. Use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine is a fluorescent dye that has been widely used in scientific research due to its unique properties. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively bind to biomolecules such as nucleic acids and proteins and emit fluorescence, which can be detected using various instruments. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has low cytotoxicity and mutagenicity, which makes it safe for use in scientific research. The future directions for the use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in scientific research are promising, and it is expected to play a significant role in the development of new diagnostic tools and drugs for the treatment of various diseases.

properties

IUPAC Name

2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-25-20-22-19(23-21(24-20)26-2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGHRTSDRSCANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062943
Record name 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine

CAS RN

3271-22-5
Record name Fluorescent Brightener 179
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Record name 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-
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Record name 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-
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Record name 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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